molecular formula C19H19N3O6S2 B2812992 (Z)-ethyl 2-(2-((2-phenoxyacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-41-5

(Z)-ethyl 2-(2-((2-phenoxyacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2812992
CAS RN: 865248-41-5
M. Wt: 449.5
InChI Key: DNEIYZOOFYTLLZ-VZCXRCSSSA-N
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Description

The compound is a derivative of benzo[d]thiazol, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . It also contains an ethyl acetate group, a phenoxyacetyl group, and a sulfamoyl group. These groups could potentially influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazol core would form a heterocyclic ring with sulfur and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present. For example, the imino group could potentially undergo reactions with nucleophiles, and the sulfamoyl group could participate in reactions typical of sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl acetate group could potentially increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Characterization

Research into thiazole derivatives often centers around their synthesis and characterization due to their potential biological activities. For instance, the study by Nassiri and Milani (2020) explores a novel synthesis method for a series of compounds utilizing benzothiazole derivatives, highlighting the efficient production of novel compounds with potential applications in medicinal chemistry (Nassiri & Milani, 2020). Similarly, Mohamed (2021) delves into the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, presenting a foundation for further research into their biological activities (Mohamed, 2021).

Potential Antimicrobial Activity

Compounds bearing the thiazole moiety are also investigated for their antimicrobial properties. Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, evaluating their antimicrobial activity, which could indicate the broader antimicrobial potential of thiazole-containing compounds (Salahuddin et al., 2017).

Anticancer Research

Another significant area of research involves evaluating the anticancer properties of thiazole derivatives. Mabkhot et al. (2019) explored the synthesis of a thiazolidinone derivative, assessing its cytotoxic activity and providing insights into the potential anticancer applications of such compounds (Mabkhot et al., 2019).

Reactivity and Biological Activity

The reactivity of thiazole derivatives under various conditions and their subsequent biological activity is a key research focus. Shipilovskikh and Rubtsov (2014) reported on the decyclization of a related compound, which contributes to understanding the chemical behavior and potential biological applications of thiazole-based molecules (Shipilovskikh & Rubtsov, 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, some thiazol derivatives have shown antidepressant and anticonvulsant effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Some related compounds, such as methylisothiazolinone, have been found to be allergenic and cytotoxic .

properties

IUPAC Name

ethyl 2-[2-(2-phenoxyacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-2-27-18(24)11-22-15-9-8-14(30(20,25)26)10-16(15)29-19(22)21-17(23)12-28-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEIYZOOFYTLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((2-phenoxyacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

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